molecular formula C7H12O3 B2885416 (R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone CAS No. 61821-86-1

(R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

Cat. No. B2885416
CAS RN: 61821-86-1
M. Wt: 144.17
InChI Key: VNEBKVJPKDAIIM-ZCFIWIBFSA-N
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Description

“®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as dioxolanes . Dioxolanes are acyclic compounds containing a 1,3-dioxolane moiety, which is a six-member heterocycle with two oxygen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one can be achieved via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether . This compound may be used in the synthesis of various N,N-disubstituted amides of glycolic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC1(C)OCC(=O)O1 . The InChI key for this compound is JKUCOZWILDFXMF-UHFFFAOYSA-N . The empirical formula of this compound is C5H8O3 and it has a molecular weight of 116.12 .


Chemical Reactions Analysis

The acid-catalysed reactions of different aliphatic alcohols and phenols have been shown to aid carboxymethylation for primary aliphatic alcohols at catalytic loadings with quantitative conversion and selectivity . For carboxymethylation of secondary alcohols, stoichiometric PTSA and catalytic AlCl3 both gave quantitative conversion and selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.415 (lit.), a boiling point of 41 °C (lit.), and a density of 0.989 g/mL at 25 °C (lit.) .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in green chemistry . Its use in the synthesis of various N,N-disubstituted amides of glycolic acid suggests potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBKVJPKDAIIM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

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